molecular formula C12H22O B3032766 4-Cyclohexyl-4-methylpentan-2-one CAS No. 4927-39-3

4-Cyclohexyl-4-methylpentan-2-one

Cat. No. B3032766
CAS RN: 4927-39-3
M. Wt: 182.3 g/mol
InChI Key: OAFJAALOFJVHMK-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4-methylpentan-2-one is a fragrance ingredient belonging to the Alkyl Cyclic Ketones structural group. This group is characterized by an alkyl component (R1) and a cyclic hydrocarbon (R2), which may be substituted, saturated, or unsaturated, and can include up to 12 carbons. Alternatively, R2 may be a carbon bridge of C2-C4 carbon chain length between the ketone and cyclic hydrocarbon .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 4-Cyclohexyl-4-methylpentan-2-one, similar compounds such as methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate have been synthesized through photochemical intramolecular cyclopropanation reactions . This suggests that the synthesis of related cyclic ketones may involve complex organic reactions including photochemical processes.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Cyclohexyl-4-methylpentan-2-one, such as (tricyclohexylphosphine)methylnickel(II) 2,4-pentanedionate, has been determined using X-ray crystallography. These structures often exhibit square-planar coordination around the central metal atom and can have cyclohexyl rings in the chair conformation .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes ring-opening reactions, as seen with methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, which can lead to various products depending on the reaction conditions . Additionally, compounds like 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione can catalyze the oxidation of cyclohexane, indicating that related cyclic ketones may also participate in oxidation reactions .

Physical and Chemical Properties Analysis

The physical properties of 4-Cyclohexyl-4-methylpentan-2-one include its behavior as a fragrance ingredient, which implies volatility and a certain degree of stability to be used in perfumery . The chemical properties of related compounds have been studied, such as the determination of various methylpentanoic and cyclohexanecarboxylic acids in wines, which provides insights into the solubility and reactivity of these compounds in different media . The physicochemical properties like viscosity, density, surface tension, and refractive index of binary liquid systems containing cyclohexane have been measured, which could be relevant to understanding the behavior of 4-Cyclohexyl-4-methylpentan-2-one in solution .

Scientific Research Applications

Photoreactions in Different Solvents

The photochemistry of ketones, including 4-methylpentan-2-one, has been studied in various solvents. This research provides insights into the solvent effects on photoreactions, contributing to a deeper understanding of the photophysical and photochemical properties of these compounds, which can be essential in fields like photochemistry and organic synthesis (Encina & Lissi, 1976).

High-Temperature UV Absorption Spectra

Studies on the gas-phase absorption spectra of certain ketones, including 4-methylpentan-2-one, at high temperatures provide valuable data for atmospheric chemistry and pollution monitoring. This research is crucial for understanding the environmental impact of these compounds and their behavior under thermal stress (Haskell & Read, 1969).

Extraction and Separation of Iron(III)

4-methylpentan-2-one is used in the quantitative extraction of iron(III) from acidic solutions. This application is significant in analytical chemistry, particularly in the separation and quantification of metal ions (Gawali & Shinde, 1974).

Wine Aroma Analysis

The compound plays a role in the aroma of Sauvignon Blanc wines. Its derivatives, like 4-S-glutathionyl-4-methylpentan-2-one, are studied for their contribution to wine's aroma, indicating its importance in food chemistry and sensory analysis (Fedrizzi et al., 2009).

Yeast Strain Selection in Wine Making

Research on how yeast strains affect the release of 4-mercapto-4-methylpentan-2-one during wine fermentation provides insights into the biotechnological manipulation of wine aroma. This is vital for the wine industry, focusing on flavor enhancement and control (Howell et al., 2004).

Mechanism of Action

The mechanism of action for 4-Cyclohexyl-4-methylpentan-2-one is not specified in the search results. As a perfumery component, it likely interacts with olfactory receptors to produce a scent .

Future Directions

The future directions for the use and study of 4-Cyclohexyl-4-methylpentan-2-one are not specified in the search results. Given its use in perfumery , potential areas of interest could include the development of new fragrances or the study of its interactions with olfactory receptors.

properties

IUPAC Name

4-cyclohexyl-4-methylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFJAALOFJVHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047682
Record name 4-Cyclohexyl-4-methyl-pentan-2-one
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Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4927-39-3
Record name 4-Cyclohexyl-4-methyl-2-pentanone
Source CAS Common Chemistry
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Record name 2-Pentanone, 4-cyclohexyl-4-methyl-
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Record name 2-Pentanone, 4-cyclohexyl-4-methyl-
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Record name 2-Pentanone, 4-cyclohexyl-4-methyl-
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Record name 4-Cyclohexyl-4-methyl-pentan-2-one
Source EPA DSSTox
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Record name 4-cyclohexyl-4-methylpentan-2-one
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Record name 2-PENTANONE, 4-CYCLOHEXYL-4-METHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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